molecular formula C9H14N5O4P B041391 (S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid CAS No. 147127-19-3

(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid

Cat. No. B041391
M. Wt: 287.21 g/mol
InChI Key: SGOIRFVFHAKUTI-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid, hereafter referred to as MPA, is an organic compound that has been used for various scientific research applications. It has a wide range of uses, from being used as a chelating agent in biological systems to being used as a catalyst in organic synthesis. MPA has been studied extensively and has been found to have a variety of biochemical and physiological effects on organisms.

Scientific Research Applications

  • Organic Synthesis : This compound has potential applications in organic synthesis, particularly in the context of intramolecular cyclization processes (Tsirul´nikova, Bolt, & Belus', 2015).

  • Synthetic Derivative of Purines and Pyrimidines : It is recognized as a synthetic derivative of purines and pyrimidines, which are fundamental components of nucleic acids (Lazrek et al., 1998).

  • HIV Treatment : In the context of HIV treatment, the synthesized 5′-C-phosphonate analog of S,S-IsoddA, related to this compound, is known to bypass the critical initial intracellular phosphorylation step (Nair & Sharma, 2003).

  • Inhibition of PNPase : As an inhibitor of human erythrocyte PNPase, it shows potential in medicinal chemistry, particularly in the development of multisubstrate analogue inhibitors (Kelley et al., 1995).

  • Cytostatic Activity Against Cancer : Phosphonylated acyclic guanosine analogues of this compound demonstrated cytostatic activity against cancerous cell lines (Głowacka et al., 2015).

  • Visna Virus Inhibition : It includes derivatives that are potent and selective inhibitors of the replication of visna virus, a retrovirus (Duckworth et al., 1991).

  • Synthesis of Novel ANPs : The compound facilitates the synthesis of new symmetrical bis-phosphonates of acyclic nucleosides, useful in synthesizing novel groups of acyclic nucleoside phosphonates (Vrbovská et al., 2006).

  • Surface Chemistry : Alkyl phosphonic acid monolayers, related to this compound, have been observed to form on hydrated aluminium surfaces, indicating potential applications in surface chemistry (Lewington et al., 2002).

  • Antimalarial Activity : Some analogs of the compound have been found to have potent inhibitory effects on the 6-oxopurine phosphoribosyltransferases, showing potential in antimalarial activity (Keough et al., 2013).

  • Magnetocaloric Effect (MCE) : The Co(II)4Gd(III)6 phosphonate grid and cage, related to this compound, have shown a tunable MCE, indicating potential applications in magnetic refrigeration technology (Tang et al., 2016).

properties

IUPAC Name

[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOIRFVFHAKUTI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid

CAS RN

147127-19-3
Record name (S)-PMPA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147127193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid
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(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid
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(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid
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(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid
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(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid

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